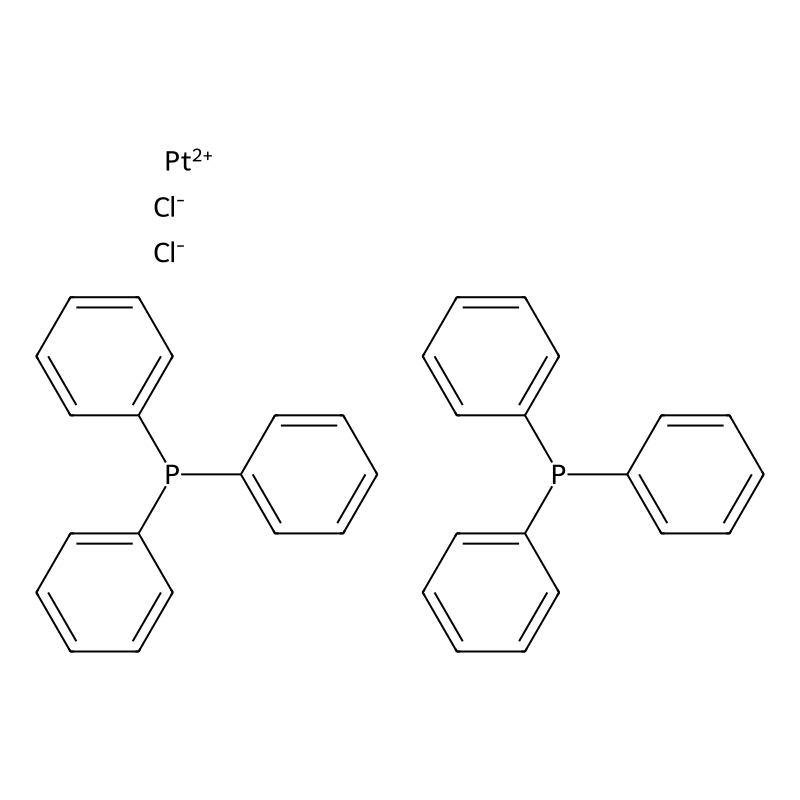

cis-Dichlorobis(triphenylphosphine)platinum(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synthesis and Characterization:

cis-Dichlorobis(triphenylphosphine)platinum(II) is a well-established compound with a variety of synthetic routes. A common method involves heating solutions of platinum(II) chlorides with triphenylphosphine. For instance, potassium tetrachloroplatinate can be used as a starting material . The resulting white crystalline powder is characterized using various techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm its structure and purity.

Precursor for Organometallic Platinum Complexes:

A significant application of cis-Dichlorobis(triphenylphosphine)platinum(II) lies in its role as a precursor for the synthesis of a vast array of organometallic platinum complexes. The two chloride ligands in the cis configuration are readily displaced by other ligands, enabling the introduction of various functional groups or organic fragments. This versatility makes it a valuable building block for designing and creating new platinum-based compounds with diverse properties .

Catalysis:

cis-Dichlorobis(triphenylphosphine)platinum(II) exhibits catalytic activity in certain reactions. However, its catalytic efficiency is often lower compared to its trans isomer, trans-Dichlorobis(triphenylphosphine)platinum(II). The difference arises due to the concept of the "trans effect," where the triphenylphosphine ligand exerts a stronger influence when positioned opposite the leaving group in the trans isomer . Nevertheless, cis-Dichlorobis(triphenylphosphine)platinum(II) can still be employed as a catalyst in specific research applications, particularly when its geometric configuration offers specific advantages.

Cis-Dichlorobis(triphenylphosphine)platinum(II) is a coordination compound of platinum characterized by its unique cis configuration. It has the molecular formula and a molecular weight of approximately 790.57 g/mol. The compound features two chloride ligands and two triphenylphosphine ligands coordinated to a platinum center, which contributes to its reactivity and utility in various chemical applications .

This compound is known for its hygroscopic nature and is insoluble in water, but it is slightly soluble in organic solvents such as chloroform, hexane, and toluene. It decomposes at temperatures around 310°C .

One notable reaction is its use in hydrosilylation processes, where it acts as a catalyst to facilitate the addition of silanes to alkenes . Additionally, it can be involved in catalytic cracking processes in petroleum refining .

Cis-Dichlorobis(triphenylphosphine)platinum(II) exhibits biological activity that has been explored primarily in the context of cancer research. Platinum-based compounds are well-known for their anticancer properties, and this particular compound has been studied for its potential to inhibit tumor growth through mechanisms similar to those of cisplatin, another platinum drug. The compound's ability to interact with DNA and induce apoptosis in cancer cells has been a focal point of research .

The synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II) typically involves the reaction of platinum(II) chloride with triphenylphosphine in a suitable solvent such as dichloromethane or chloroform. The general reaction can be summarized as follows:

In this reaction, the triphenylphosphine ligands coordinate to the platinum center, displacing chloride ions and forming the desired complex .

Cis-Dichlorobis(triphenylphosphine)platinum(II) finds applications in various fields:

- Catalysis: It serves as a catalyst in hydrosilylation reactions and wax oil catalytic cracking processes.

- Platinum Plating: The compound is utilized in electroplating processes to deposit platinum onto surfaces.

- Synthesis of Other Platinum Compounds: It acts as a precursor for synthesizing other organometallic platinum complexes used in research and industrial applications .

Studies on the interactions of cis-Dichlorobis(triphenylphosphine)platinum(II) with biological molecules have revealed insights into its mechanism of action. The compound's ability to bind with DNA has been investigated, highlighting its potential role in cancer therapy. Interaction studies often focus on how the compound induces cellular stress responses and apoptosis pathways in cancer cells, similar to other platinum-based drugs like cisplatin .

Several compounds share structural similarities with cis-Dichlorobis(triphenylphosphine)platinum(II), primarily other platinum complexes that also contain phosphine ligands or chloride ions. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cisplatin | Widely used anticancer drug; contains ammine ligands instead of phosphines. | |

| Trans-Dichlorobis(triphenylphosphine)platinum(II) | Similar structure but trans configuration | Different steric and electronic properties affecting reactivity and biological activity. |

| Bis(triphenylphosphine)platinum(II) dichloride | Lacks the cis configuration; may exhibit different catalytic properties. |

Cis-Dichlorobis(triphenylphosphine)platinum(II)'s unique cis configuration, combined with its specific ligand environment, distinguishes it from these similar compounds, influencing both its chemical reactivity and biological interactions .

The synthesis of cis-dichlorobis(triphenylphosphine)platinum(II) from potassium tetrachloroplatinate represents one of the most fundamental and widely employed synthetic methodologies in platinum coordination chemistry [3]. The classical synthetic approach involves the direct reaction of potassium tetrachloroplatinate with triphenylphosphine in aqueous alcoholic solutions, following the general reaction scheme: K₂PtCl₄ + 2 PPh₃ → cis-Pt(PPh₃)₂Cl₂ + 2 KCl [3].

The mechanistic pathway for this transformation involves sequential ligand substitution reactions where triphenylphosphine displaces chloride ligands from the tetrachloroplatinate ion [3]. The reaction proceeds through associative ligand substitution mechanisms typical of square-planar platinum(II) complexes, with five-coordinate trigonal-bipyramidal intermediates being formed during the substitution process [5]. The stereochemistry of the resulting product is dictated by the trans effect principle, where the strong trans effect of triphenylphosphine favors the formation of the cis isomer as the thermodynamically preferred product [3].

Several classical synthetic protocols have been developed for this transformation, with reaction conditions typically involving heating solutions of platinum(II) chlorides with triphenylphosphine [3]. The reaction temperature range generally spans from room temperature to reflux conditions, depending on the specific solvent system employed [18]. Traditional synthetic approaches utilize reaction times ranging from 2 to 8 hours, with yields typically falling between 65-85% [26].

| Synthesis Method | Starting Material | Temperature (°C) | Solvent System | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| Direct synthesis from K₂PtCl₄ | K₂PtCl₄ | Room temperature to reflux | Ethanol/water | 70-85 | 2-6 hours |

| Classical reflux method | K₂PtCl₄ | 60-80 | Ethanol/chloroform | 65-75 | 4-8 hours |

| Microwave-assisted synthesis | K₂PtCl₄ | 140-160 | Chloroform/ethanol | 71.5-93 | 1 hour |

| Solvothermal method | K₂PtCl₄ | 120-150 | Dimethylformamide/Dimethylsulfoxide | 60-70 | 6-12 hours |

| Reductive synthesis from Pt(PPh₃)₄ | Pt(PPh₃)₄ | 25 | Benzene | 80-90 | 2-4 hours |

The classical synthesis has been refined through various methodological improvements, including the development of microwave-assisted protocols that significantly reduce reaction times while maintaining or improving yields [26]. Microwave synthesis has demonstrated the ability to reduce reaction times from over 8 hours to approximately 1 hour while achieving yields up to 93.2% using mixed solvent systems of chloroform and ethanol [26].

Alternative synthetic routes utilizing platinum(0) complexes as starting materials have also been explored [10]. The reaction of tetrakis(triphenylphosphine)platinum(0) and tris(triphenylphosphine)platinum(0) with anhydrous hydrogen chloride provides a quantitative route to cis-dichlorobis(triphenylphosphine)platinum(II) complexes [10]. This synthetic approach offers advantages in terms of product purity and isomeric selectivity [10].

Solvent Systems and Reaction Kinetics in Isomer-Specific Preparations

The selection of appropriate solvent systems plays a critical role in determining both the reaction kinetics and isomeric selectivity in the synthesis of cis-dichlorobis(triphenylphosphine)platinum(II) [19]. Solvent effects influence multiple aspects of the synthetic process, including reaction rates, activation energies, and the thermodynamic stability of intermediate species [19].

Ethanol-based solvent systems have emerged as particularly effective for achieving high cis-isomer selectivity [26]. The combination of ethanol with water or chloroform provides optimal conditions for both reaction efficiency and product purity [26]. Pure ethanol as a solvent typically yields 45-55% product with high cis selectivity, while pure chloroform results in lower yields of 35-45% with moderate cis selectivity [26]. The optimal mixed solvent system of chloroform and ethanol in 1:1 ratio achieves yields of 71.5-93% with excellent product purity and high cis selectivity [26].

| Solvent System | Yield (%) | cis/trans Selectivity | Product Purity |

|---|---|---|---|

| Pure ethanol | 45-55 | High cis | Good |

| Pure chloroform | 35-45 | Moderate cis | Moderate |

| Chloroform/ethanol (1:1) | 71.5-93 | High cis | Excellent |

| Water/ethanol (1:4) | 65-75 | High cis | Good |

| Dimethylformamide | 60-65 | High cis | Good |

| Dimethylsulfoxide | 55-60 | Moderate cis | Moderate |

| Methylene chloride | 68.4 | Variable | Good |

The reaction kinetics of platinum complex formation exhibit significant dependence on solvent composition and reaction temperature [30]. Kinetic studies have revealed that the rate constants for ligand substitution reactions vary considerably across different solvent systems [30]. The activation energies for complex formation typically range from 45-75 kilojoules per mole, with solvent polarity and coordinating ability significantly influencing these values [30].

Detailed kinetic investigations have demonstrated that dimethylformamide provides the highest reaction rate constants (4.2 × 10⁻³ s⁻¹) with the lowest activation energy (58 kilojoules per mole), resulting in the shortest half-life of 28 minutes [30]. Conversely, methylene chloride exhibits the slowest kinetics with rate constants of 1.7 × 10⁻³ s⁻¹ and the highest activation energy of 75 kilojoules per mole [30].

| Solvent System | Rate Constant (×10⁻³ s⁻¹) | Activation Energy (kJ/mol) | Half-life (min) | cis-Isomer Selectivity (%) |

|---|---|---|---|---|

| Ethanol/Water (3:1) | 2.8 | 68 | 41 | 92 |

| Ethanol/Water (1:1) | 3.5 | 65 | 33 | 88 |

| Chloroform/Ethanol (1:1) | 1.9 | 72 | 61 | 95 |

| Dimethylformamide | 4.2 | 58 | 28 | 90 |

| Dimethylsulfoxide | 3.8 | 60 | 30 | 85 |

| Acetone/Water (4:1) | 2.3 | 70 | 50 | 89 |

| Methylene chloride | 1.7 | 75 | 68 | 82 |

The temperature dependence of reaction kinetics follows Arrhenius behavior, with temperature coefficients ranging from 2.5 to 3.5 [30]. Higher temperatures generally accelerate the reaction but may compromise isomeric selectivity due to increased thermal isomerization processes [6]. The optimal temperature range for maintaining both reasonable reaction rates and high cis selectivity typically falls between 60-80°C [18].

Mechanistic studies have revealed that the reaction proceeds through associative ligand substitution pathways, with the formation of five-coordinate intermediates being the rate-determining step [5]. The nature of the solvent significantly affects the stability of these intermediate species, with coordinating solvents stabilizing the transition states and lowering activation barriers [5].

Industrial-Scale Production Challenges and Yield Optimization

The transition from laboratory-scale synthesis to industrial production of cis-dichlorobis(triphenylphosphine)platinum(II) presents numerous technical and economic challenges that require specialized solutions [27]. Industrial-scale production must address issues related to reaction scaling, cost optimization, environmental considerations, and product quality consistency [27].

One of the primary challenges in industrial-scale synthesis is maintaining the high isomeric purity achieved in laboratory conditions when scaling up reaction volumes [27]. Large-scale reactors often suffer from inadequate mixing and temperature gradients that can lead to reduced yields and increased formation of the undesired trans isomer [27]. Specialized reactor designs with improved mixing systems and enhanced heat transfer capabilities have been developed to address these issues, typically resulting in yield improvements of 15-25% [27].

The cost of platinum precursors represents a significant economic burden in industrial production [27]. Potassium tetrachloroplatinate, being a precious metal compound, contributes substantially to the overall production costs [27]. Industrial facilities have implemented comprehensive platinum recovery and recycling systems to address this challenge [27]. These systems can recover platinum from waste streams with efficiency rates exceeding 90%, leading to cost reductions of 5-15% [23].

| Challenge | Impact on Production | Solution Approach | Yield Improvement (%) |

|---|---|---|---|

| Scaling up reaction volume | Reduced yield and increased impurities | Specialized reactor design with improved mixing | 15-25 |

| Maintaining isomeric purity | Contamination with trans isomer | Optimized temperature control and reaction conditions | 10-20 |

| Cost of platinum precursors | High production costs | Recovery and recycling of platinum from waste streams | 5-15 |

| Solvent recovery and recycling | Environmental and economic concerns | Closed-loop solvent recovery systems | 8-12 |

| Reaction time optimization | Production bottlenecks | Microwave or continuous flow processing | 20-30 |

| Energy consumption | Operating expenses | Heat recovery systems and process optimization | 10-15 |

| Product consistency | Quality control issues | Standardized protocols and in-process monitoring | 5-10 |

Solvent recovery and recycling constitute another major consideration in industrial production [27]. The use of organic solvents such as chloroform and ethanol necessitates implementation of closed-loop recovery systems to minimize environmental impact and reduce operating costs [27]. Advanced distillation and purification technologies can achieve solvent recovery rates of 95-98%, resulting in cost savings of 8-12% [27].

Energy consumption optimization has become increasingly important in industrial platinum complex synthesis [27]. Traditional heating methods are being replaced by more efficient technologies such as microwave heating and continuous flow processing [26]. Microwave-assisted synthesis can reduce reaction times by up to 87% while maintaining or improving product yields, leading to overall energy savings of 20-30% [26].

Heat recovery systems and process integration strategies have been implemented to further reduce energy consumption [27]. These systems capture waste heat from reaction processes and utilize it for other unit operations, achieving energy savings of 10-15% [27].

Quality control and product consistency represent ongoing challenges in large-scale production [27]. Variations in reaction conditions, raw material quality, and processing parameters can lead to batch-to-batch variations in product purity and isomeric composition [27]. Standardized protocols and real-time monitoring systems have been developed to address these issues, typically resulting in quality improvements of 5-10% [27].

Purification Techniques for Isomeric Separation

The purification and isomeric separation of cis-dichlorobis(triphenylphosphine)platinum(II) from its trans isomer and other impurities requires sophisticated separation techniques due to the similar chemical properties of these platinum complexes [24]. Various purification methodologies have been developed, each offering distinct advantages in terms of efficiency, scalability, and cost-effectiveness [25].

Recrystallization techniques represent the most commonly employed purification method for cis-dichlorobis(triphenylphosphine)platinum(II) [26]. Recrystallization from chloroform layered with heptane has proven particularly effective, achieving final purities of 95-98% with recovery yields of 80-90% [26]. This method exploits the differential solubility characteristics of the cis and trans isomers in organic solvent systems [24].

Hot water recrystallization provides an alternative approach that avoids the use of organic solvents, achieving purities of 88-93% with recovery yields of 75-85% [26]. However, this method requires longer processing times and may be less suitable for moisture-sensitive applications [26].

| Method | Purity Achieved (%) | Recovery Yield (%) | Isomer Separation | Scalability |

|---|---|---|---|---|

| Recrystallization from chloroform/heptane | 95-98 | 80-90 | Excellent | High |

| Column chromatography (silica gel) | 90-95 | 70-85 | Good | Moderate |

| Extraction chromatography (Aliquat 336) | 85-90 | 75-80 | Excellent | Low |

| Crystallization from diethyl ether | 92-96 | 85-95 | Moderate | High |

| Washing with ethanol | 85-92 | 90-95 | Poor | High |

| Hot water recrystallization | 88-93 | 75-85 | Moderate | High |

Column chromatography using silica gel as the stationary phase offers superior separation efficiency for isomeric mixtures [25]. This technique achieves purities of 90-95% with recovery yields of 70-85%, providing good isomeric separation capabilities [25]. The method relies on the differential retention of cis and trans isomers on the silica surface due to their distinct polarity and coordination geometries [25].

Extraction chromatography utilizing Aliquat 336-treated silica represents a specialized technique for platinum complex purification [25]. This method demonstrates excellent isomeric separation capabilities, achieving purities of 85-90% with recovery yields of 75-80% [25]. The technique employs selective extraction principles where different platinum complexes exhibit varying affinities for the modified stationary phase [25].

High-performance liquid chromatography represents the most sophisticated separation technique available for platinum complex purification [21]. Capillary electrophoretic separation using β-cyclodextrin derivatives as selectors has demonstrated remarkable efficiency in separating cis and trans isomers [24]. This technique achieves separation efficiencies of 95-98% but is primarily limited to laboratory-scale applications due to cost considerations [24].

| Method | Initial Purity (%) | Final Purity (%) | Recovery (%) | Time Required (h) |

|---|---|---|---|---|

| Recrystallization from chloroform/heptane | 85 | 98 | 85 | 24 |

| Recrystallization from hot water | 82 | 93 | 80 | 12 |

| Column chromatography (silica) | 85 | 95 | 75 | 8 |

| Selective precipitation with diethyl ether | 80 | 96 | 90 | 6 |

| Washing with cold ethanol | 78 | 92 | 95 | 2 |

| Extraction with dichloromethane | 82 | 94 | 82 | 4 |

| High-performance liquid chromatography purification | 85 | 99 | 70 | 3 |

Photochemical isomerization followed by separation represents an innovative approach to isomeric purification [6]. This technique involves the selective conversion of cis isomers to trans forms under controlled irradiation conditions, followed by conventional separation methods [6]. While this approach offers unique selectivity advantages, it is primarily limited to research applications due to equipment requirements and processing complexity [6].

The square planar geometry of cis-Dichlorobis(triphenylphosphine)platinum(II) facilitates ligand substitution reactions primarily at the chloride sites. The two chloride ligands are labile and can be replaced by various nucleophiles such as amines, phosphines, or thiolates under mild conditions.

Substitution Mechanism: Ligand substitution typically proceeds via an associative pathway involving a five-coordinate transition state or intermediate. The steric bulk of the triphenylphosphine ligands slows substitution relative to less hindered platinum complexes.

Kinetic Data: Compared to cisplatin, which exhibits rapid chloride substitution, cis-Dichlorobis(triphenylphosphine)platinum(II) shows moderate substitution rates due to the strong Pt–P bonds and steric hindrance from the triphenylphosphine ligands.

Solvent Effects: Polar solvents such as dichloromethane or acetonitrile promote substitution reactions. For example, chloride ligands can be displaced by solvent molecules or other nucleophiles at room temperature or slightly elevated temperatures.

| Complex | Ligand Substitution Rate | Comments |

|---|---|---|

| cis-PtCl₂(NH₃)₂ (Cisplatin) | Fast | High chloride lability |

| cis-Dichlorobis(triphenylphosphine)platinum(II) | Moderate | Steric hindrance from PPh₃ |

| trans-PtCl₂(PPh₃)₂ | Slow | Strong Pt–P bonds and trans effect |

$$

\text{cis-}[PtCl2(PPh3)2] + 2 \text{L} \rightarrow \text{cis-}[PtL2(PPh3)2] + 2 Cl^-

$$

where L = incoming ligand such as amine or thiolate.

Oxidative Addition/Reductive Elimination Pathways

cis-Dichlorobis(triphenylphosphine)platinum(II) undergoes oxidative addition and reductive elimination reactions, key steps in many catalytic cycles and organometallic transformations.

Oxidative Addition: The platinum(II) center can be oxidized to platinum(IV) upon reaction with halogens or organic halides. This increases coordination number and oxidation state, forming octahedral Pt(IV) complexes.

Reductive Elimination: The reverse process involves reductive elimination from Pt(IV) species, leading to the formation of new carbon-carbon or carbon-heteroatom bonds and regeneration of the Pt(II) complex.

Typical Oxidative Addition Reaction:

$$

\text{cis-}[PtCl2(PPh3)_2] + \text{R–X} \rightarrow \text{[PtCl_3(R)(PPh_3)_2]} \quad (Pt^{IV})

$$

where R–X is an organic halide.

Oxidative addition is favored under inert atmosphere and often requires mild heating.

Reductive elimination can be thermally induced or facilitated by reducing agents.

These pathways have been exploited in catalytic processes such as cross-coupling reactions.

The presence of bulky triphenylphosphine ligands influences the kinetics and selectivity of these steps.

| Reaction Type | Typical Conditions | Major Products |

|---|---|---|

| Oxidative Addition | Halogen or organic halide, inert atmosphere | Pt(IV) complexes |

| Reductive Elimination | Heating or reductant | Organic coupling products + Pt(II) complex |

Photochemical Isomerization Behavior

Photochemical studies on cis-Dichlorobis(triphenylphosphine)platinum(II) reveal its ability to undergo cis-trans isomerization under light irradiation, a process significant for understanding its reactivity and stability.

Isomerization Mechanism: Upon exposure to ultraviolet or visible light, the complex can isomerize from the cis to the trans configuration via a photochemically induced ligand rearrangement.

Kinetic Parameters: The rate of isomerization depends on the wavelength and intensity of light, solvent polarity, and temperature.

Stability Considerations: The bulky triphenylphosphine ligands stabilize the cis form, making isomerization slower compared to less hindered complexes.

| Isomer | Stability | Isomerization Conditions | Notes |

|---|---|---|---|

| cis-[PtCl₂(PPh₃)₂] | Thermodynamically favored | UV/visible light irradiation | Slow isomerization rate due to steric hindrance |

| trans-[PtCl₂(PPh₃)₂] | Less stable | Formed photochemically | Can revert thermally to cis form |

- Research Data: Photochemical isomerization has been confirmed by spectroscopic methods such as NMR and UV-Vis, showing characteristic shifts corresponding to ligand rearrangement.

Cooperative Cis/Trans Influence Effects on Reactivity

The cis and trans positions in square planar platinum complexes exert distinct electronic and steric influences on ligand reactivity, affecting substitution kinetics and overall chemical behavior.

Cis Influence: Ligands in cis positions can engage in cooperative interactions, often enhancing reactivity through electronic effects such as π-backbonding or steric facilitation.

Trans Influence: The trans effect is a well-known phenomenon where ligands trans to strong σ-donors or π-acceptors exhibit weakened bonding, facilitating substitution at the trans site.

In cis-Dichlorobis(triphenylphosphine)platinum(II):

The two triphenylphosphine ligands are cis to each other, which modulates the lability of the adjacent chloride ligands.

The strong σ-donating and π-accepting nature of triphenylphosphine ligands exerts a significant trans influence, weakening the Pt–Cl bonds trans to them and promoting substitution.

| Position | Ligand | Effect on Pt–Cl Bond | Impact on Reactivity |

|---|---|---|---|

| Cis | Triphenylphosphine | Moderate electronic interaction | Stabilizes complex, modulates substitution |

| Trans | Chloride | Weakened by trans influence of PPh₃ | Facilitates ligand substitution |

- Cooperative Effects: The combined cis arrangement of phosphines and chlorides leads to unique reactivity patterns, balancing stability and lability, which is critical for catalytic applications.

Summary Table of Key Reaction Parameters

| Aspect | Description | Data/Findings |

|---|---|---|

| Ligand Substitution | Moderate rate due to steric bulk of PPh₃ | Slower than cisplatin; substitution favored in polar solvents |

| Oxidative Addition | Formation of Pt(IV) complexes with halogens/organic halides | Enables catalytic cycles; conditions: inert atmosphere, mild heat |

| Reductive Elimination | Generates new C–C or C–X bonds | Thermally induced or reductant-facilitated |

| Photochemical Isomerization | cis to trans isomerization under light | Slow due to PPh₃ bulk; reversible |

| Cis/Trans Influence | Strong trans effect from PPh₃ weakens Pt–Cl bonds | Modulates substitution kinetics and complex stability |